molecular formula C10H12O3 B2818282 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one CAS No. 15482-28-7

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

Cat. No. B2818282
CAS RN: 15482-28-7
M. Wt: 180.203
InChI Key: GTROJNGJJKJMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one is a chemical compound with the formula C10H12O3 . It has a molecular weight of 180.2005 . It is also known by other names such as 1-Propanone, 2-hydroxy-1-(4-methoxyphenyl)-; Propiophenone, 2-hydroxy-4’-methoxy-; 1-(4’-Methoxyphenyl)-1-oxopropan-2-ol .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one consists of a propiophenone backbone with a hydroxy group at the 2-position and a methoxy group at the 4-position of the phenyl ring . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3 .

Scientific Research Applications

Antimicrobial Activity

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one has been utilized in the synthesis of compounds with potential antimicrobial activities. In a study by Nagamani et al. (2018), novel compounds were synthesized from this chemical and showed promising antimicrobial properties (Nagamani et al., 2018).

Electrochemical Studies

This compound has also been a subject in electrochemical studies. Butkiewicz (1972) investigated the polarographic behavior of its analogues, providing insights into their electrochemical properties and potential applications in electrochemical sensors or processes (Butkiewicz, 1972).

Anticancer Activity

Research by Rayanil et al. (2011) explored the anticancer potential of a phenolic compound derived from 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, indicating its potential application in the development of new anticancer agents (Rayanil et al., 2011).

Synthesis of Intermediates

The compound has been used in synthesizing various chemical intermediates. For example, Tyman and Payne (2006) explored its use in creating intermediates for immobilized chelatants, highlighting its versatility in synthetic chemistry (Tyman & Payne, 2006).

Pharmaceutical Synthesis

It has been used in the synthesis of pharmaceutical intermediates, such as in the work by Wang Yong-mei (2007), where it served as a key intermediate for an antiasthmatic compound (Wang Yong-mei, 2007).

Yeast-mediated Preparations

Ferraboschi et al. (1990) investigated the baker's yeast reduction of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, demonstrating its application in biocatalysis and organic synthesis (Ferraboschi et al., 1990).

Antioxidant and Anti-inflammatory Activities

Freire et al. (2005) synthesized derivatives of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one and evaluated their antioxidant and anti-inflammatory activities, indicating potential uses in the development of therapeutic agents (Freire et al., 2005).

properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTROJNGJJKJMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

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